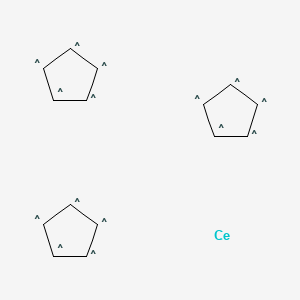
Cerium,tris(h5-2,4-cyclopentadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium,tris(h5-2,4-cyclopentadien-1-yl)- is a useful research compound. Its molecular formula is C15H15Ce and its molecular weight is 335.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cerium,tris(h5-2,4-cyclopentadien-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium,tris(h5-2,4-cyclopentadien-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Reduction Method: This method involves the reaction of cerium chloride with an excess of cyclopentadiene in an organic solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation[][1].
Indirect Method: This method first prepares sodium or potassium cyclopentadienide, which then reacts with cerium salts to form tris(cyclopentadienyl)cerium[][1].
Industrial Production Methods
While specific industrial production methods for cerium, tris(h5-2,4-cyclopentadien-1-yl)- are not widely documented, the synthesis generally follows the laboratory methods mentioned above, scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: Substitution reactions can occur, where one or more cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, peroxides
Reducing Agents: Hydrogen, hydrides
Solvents: Non-polar organic solvents are commonly used due to the compound’s solubility properties.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium oxides, while substitution reactions can produce a variety of cerium complexes.
Aplicaciones Científicas De Investigación
Cerium, tris(h5-2,4-cyclopentadien-1-yl)- has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and carbonylation[][1].
Material Science: The compound is utilized in the development of advanced materials, including those used in the steel industry to enhance performance and quality[][1].
Chemical Research: It serves as a model compound for studying the properties and reactivity of organometallic complexes[][1].
Mecanismo De Acción
The mechanism by which cerium, tris(h5-2,4-cyclopentadien-1-yl)- exerts its effects involves the interaction of the cerium ion with various molecular targets. The cyclopentadienyl ligands stabilize the cerium ion, allowing it to participate in a range of chemical reactions. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(ethylcyclopentadienyl)cerium
- Tris(i-propylcyclopentadienyl)cerium
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium
Uniqueness
Cerium, tris(h5-2,4-cyclopentadien-1-yl)- is unique due to its specific ligand coordination and the resulting stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of catalytic efficiency and versatility in chemical reactions.
Propiedades
Fórmula molecular |
C15H15Ce |
|---|---|
Peso molecular |
335.39 g/mol |
InChI |
InChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H; |
Clave InChI |
KVKFRWDTQLSAGU-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















